(3,5-Dibromo-4-methylbenzyl)hydrazine
Description
(3,5-Dibromo-4-methylbenzyl)hydrazine is a halogenated aromatic hydrazine derivative characterized by a benzyl backbone substituted with bromine atoms at the 3 and 5 positions and a methyl group at the 4 position. Its molecular formula is C₈H₉Br₂N₂, with a molar mass of 292.98 g/mol. The compound’s unique structure confers distinct electronic, steric, and lipophilic properties, making it a versatile intermediate in organic synthesis and medicinal chemistry. The bromine atoms enhance electrophilic reactivity, while the methyl group contributes to steric effects and modulates solubility .
Properties
Molecular Formula |
C8H10Br2N2 |
|---|---|
Molecular Weight |
293.99 g/mol |
IUPAC Name |
(3,5-dibromo-4-methylphenyl)methylhydrazine |
InChI |
InChI=1S/C8H10Br2N2/c1-5-7(9)2-6(4-12-11)3-8(5)10/h2-3,12H,4,11H2,1H3 |
InChI Key |
DRUWPAZWDLREFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Br)CNN)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dibromo-4-methylbenzyl)hydrazine typically involves the reaction of 3,5-dibromo-4-methylbenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for (3,5-Dibromo-4-methylbenzyl)hydrazine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dibromo-4-methylbenzyl)hydrazine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like DMF or DMSO.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of azo compounds.
Reduction: Formation of primary amines.
Scientific Research Applications
(3,5-Dibromo-4-methylbenzyl)hydrazine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its hydrazine functional group, which is known for its biological activity.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Analytical Chemistry: Employed as a reagent in various analytical techniques to detect and quantify specific substances.
Mechanism of Action
The mechanism of action of (3,5-Dibromo-4-methylbenzyl)hydrazine is primarily related to its hydrazine functional group. Hydrazines are known to act as nucleophiles, reacting with electrophilic centers in various substrates. This reactivity allows the compound to participate in a wide range of chemical transformations, including the formation of hydrazones, azo compounds, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the substrate it interacts with.
Comparison with Similar Compounds
Substituent Variations: Bromine vs. Other Groups
Key Comparisons :
- (3,5-Dimethoxybenzyl)hydrazine hydrochloride : Replacing bromine with methoxy groups reduces electronegativity and increases solubility due to hydrogen bonding. This analog exhibits moderate antimicrobial activity (MIC: 32 µg/mL) but lower lipophilicity compared to brominated derivatives .
- (3,5-Difluoro-2-methoxyphenyl)hydrazine : Fluorine’s smaller atomic radius and higher electronegativity enhance electronic effects but reduce steric bulk. This compound shows distinct reactivity in nucleophilic substitutions due to fluorine’s strong electron-withdrawing nature .
- (4-Bromo-3-methylphenyl)hydrazine: A positional isomer with bromine at the 4 position and methyl at 3.
Impact of Bromine :
Bromine’s electron-withdrawing nature increases the compound’s stability in electrophilic aromatic substitution reactions compared to methoxy or methyl analogs. However, brominated derivatives generally exhibit higher lipophilicity (logP ~2.8), which enhances membrane permeability but may reduce aqueous solubility .
Positional Isomers
Comparative Analysis :
| Compound | Bromine Positions | Methyl Position | Key Properties |
|---|---|---|---|
| (3,5-Dibromo-4-methylbenzyl)hydrazine | 3,5 | 4 | High lipophilicity, steric hindrance |
| (2,5-Dibromophenyl)hydrazine | 2,5 | None | Reduced steric effects, lower logP (~2.1) |
| (3,4-Dibromophenyl)hydrazine | 3,4 | None | Altered electronic distribution, moderate reactivity in Suzuki couplings |
The 3,5-dibromo substitution in the target compound creates a symmetrical structure, facilitating predictable regioselectivity in cross-coupling reactions. In contrast, asymmetric isomers like (2,5-dibromophenyl)hydrazine exhibit varied reactivity due to uneven electron density distribution .
Functional Group Variations: Hydrazine vs. Hydrazide
Comparison with Benzohydrazides :
- N′-(3,5-Dibromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide : The hydrazide group (-CONHNH₂) enables chelation with metal ions, making it useful in coordination chemistry. However, the target hydrazine (-NHNH₂) lacks this capability but is more nucleophilic, favoring condensation reactions .
- 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile : Replacing hydrazine with a nitrile group eliminates reducing properties but enhances stability under acidic conditions .
Reactivity Differences :
Hydrazines are potent reducing agents and form hydrazones with carbonyl compounds, while hydrazides participate in amide bond formation. This distinction makes (3,5-Dibromo-4-methylbenzyl)hydrazine more suitable for reductive amination or heterocycle synthesis .
Antimicrobial and Anticancer Potency :
| Compound | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) | Notes |
|---|---|---|---|
| (3,5-Dibromo-4-methylbenzyl)hydrazine | 25 (E. coli) | 12 (MCF-7) | High lipophilicity enhances cell uptake |
| (3,5-Dimethoxybenzyl)hydrazine HCl | 32 | 18 | Lower toxicity due to improved solubility |
| (4-Bromo-3-methylphenyl)hydrazine | 45 | 25 | Reduced potency attributed to asymmetric substitution |
The target compound’s dual bromine substitution enhances intercalation with DNA or enzyme active sites, contributing to its superior anticancer activity. However, methoxy analogs like (3,5-dimethoxybenzyl)hydrazine HCl exhibit lower cytotoxicity, likely due to reduced halogen-mediated DNA damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
